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molecular formula C11H8N2O2 B1582298 4-(3-Nitrophenyl)pyridine CAS No. 4282-48-8

4-(3-Nitrophenyl)pyridine

Cat. No. B1582298
M. Wt: 200.19 g/mol
InChI Key: AFVBDOPDKXFXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06649609B2

Procedure details

A mixture of 4-bromopyridine, hydrochloride (8.03; 41.3 mmol), 3-nitrophenylboronic acid (6.85 g; 41.0 mmol), potassium carbonate (34.2 g; 0.25 mol), 1,3-propandiol (14.9 ml; 0.21 mol) and 15 tetrakis(triphenylphosphine)palladium (0.2 g) in a mixture of dimethoxyethane (80 ml) and water (40 ml) was stirred at 80° C. in a nitrogen atmosphere overnight. The cooled mixture was diluted with ethyl acetate and filtered through celite. The filtrate was evaporated to dryness and water was added to the residue. Vigorously stirring caused the product to precipitate. The product was filtered off, washed with water, dried and 20 subsequently washed with petroleum ether. Yield: 8.15 g (99%).
Quantity
41.3 mmol
Type
reactant
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[N+:9]([C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1)([O-:11])=[O:10].C(=O)([O-])[O-].[K+].[K+].C(O)CCO>C(COC)OC.O.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:9]([C:12]1[CH:17]=[C:16]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[CH:15]=[CH:14][CH:13]=1)([O-:11])=[O:10] |f:0.1,3.4.5,^1:48,50,69,88|

Inputs

Step One
Name
Quantity
41.3 mmol
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
6.85 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
Name
Quantity
34.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14.9 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. in a nitrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness and water
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
Vigorously stirring
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
20 subsequently washed with petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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